![molecular formula C27H21Br3 B1600719 1,3,5-Tris[4-(bromomethyl)phenyl]benzene CAS No. 42837-44-5](/img/structure/B1600719.png)

1,3,5-Tris[4-(bromomethyl)phenyl]benzene

Übersicht

Beschreibung

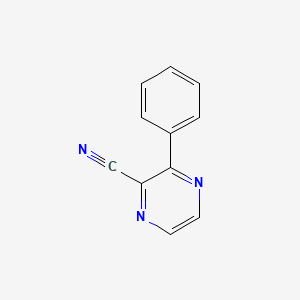

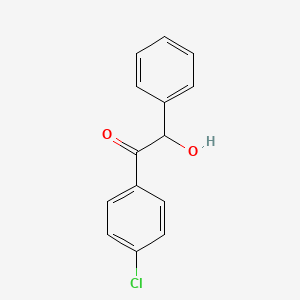

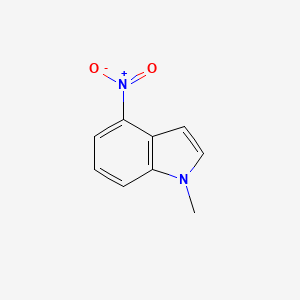

1,3,5-Tris(4-bromophenyl)benzene (TBB) is a halogenated aromatic monomer . It can be used in the formation of covalent aromatic frameworks (COF) . TBB can be used to synthesize porous aromatic frameworks for the development of adsorption membranes to treat organic pollutants . It can also be used in the fabrication of pyridine-based high-efficiency organic light-emitting diodes (OLEDs) .

Synthesis Analysis

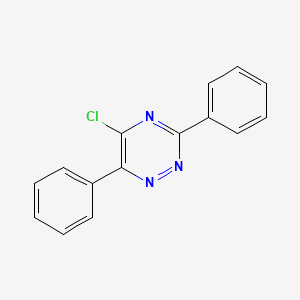

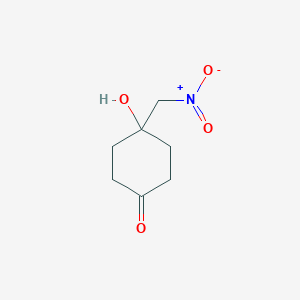

A size-controlled one-pot synthesis of redox-active organic nanoparticles consisting of viologen units via precise temperature control afforded by the use of microwave heating has been reported . A DMF solution of 4,4′-bipyridine and 1,3,5-tris(bromomethyl)benzene (TBMB) corresponding to monomers and ethyl bromide corresponding to a terminator was subjected to microwave heating .Molecular Structure Analysis

The empirical formula of TBB is C24H15Br3 . Its molecular weight is 543.09 . The SMILES string representation is Brc1ccc(cc1)-c2cc(cc(c2)-c3ccc(Br)cc3)-c4ccc(Br)cc4 .Chemical Reactions Analysis

In a reported synthesis, 4,4′-bipyridine primarily reacts with TBMB, leading to an increase in molecular weight . A termination reaction with ethyl bromide occurs due to the increase in temperature to 150°C .Physical And Chemical Properties Analysis

TBB is a solid with a melting point of 261-265 °C . It has a molecular weight of 543.09 .Wissenschaftliche Forschungsanwendungen

Application in Phase Transition Thermodynamics

Scientific Field

Physical Chemistry

Summary of Application

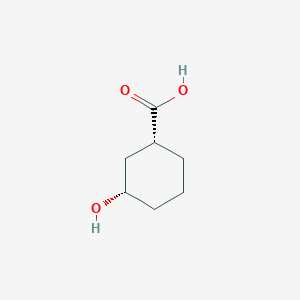

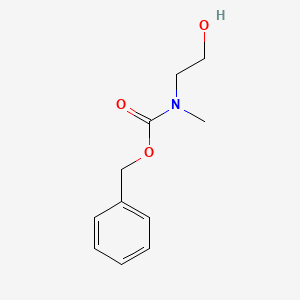

The compound “1,3,5-Tris[4-(bromomethyl)phenyl]benzene” is an organic non-electrolyte with notable stability of an amorphous phase. Its glassy and supercooled liquid states were previously studied by spectroscopic and calorimetric methods .

Methods of Application

The heat capacities of crystalline and liquid phases, the temperature dependence of the saturated vapor pressures, fusion and vaporization enthalpies were determined using differential and fast scanning calorimetry and were verified using the estimates based on solution calorimetry .

Results

The structural features of “1,3,5-Tris[4-(bromomethyl)phenyl]benzene” are discussed based on the computations performed and the data on the molecular refractivity. The consistency between the values obtained by independent techniques was demonstrated .

Application in Perovskite Solar Cells

Scientific Field

Solar Energy

Summary of Application

“1,3,5-Tris[4-(bromomethyl)phenyl]benzene” is used in the fabrication of efficient wide-bandgap perovskite solar cells .

Methods of Application

A strategy of adding “1,3,5-Tris[4-(bromomethyl)phenyl]benzene” into wide-bandgap perovskite absorber to passivate the perovskite film was reported. This leads to an enhanced average open-circuit voltage .

Results

Incorporation of “1,3,5-Tris[4-(bromomethyl)phenyl]benzene” prolongs carrier lifetimes in wide-bandgap perovskite due to reduction of defects in perovskites and makes a better energy level matching between perovskite absorber and electron transport layer .

Application in Fuel Cell Technology

Scientific Field

Energy Technology

Summary of Application

“1,3,5-Tris[4-(bromomethyl)phenyl]benzene” is used in the fabrication of Proton Exchange Membranes (PEMs) for fuel cell applications .

Methods of Application

PEMs can be fabricated by covalently linking polybenzimidazole (PBI) and “1,3,5-Tris[4-(bromomethyl)phenyl]benzene” as part of the tri-functional bromomethyls .

Results

The use of “1,3,5-Tris[4-(bromomethyl)phenyl]benzene” in the synthesis of PEMs has shown promising results in fuel cell applications .

Application in Antibacterial Materials

Scientific Field

Biomedical Engineering

Summary of Application

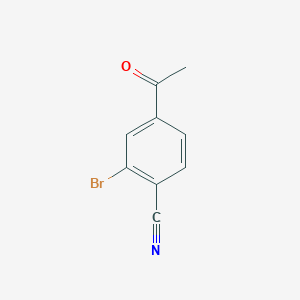

“1,3,5-Tris[4-(bromomethyl)phenyl]benzene” is used in the synthesis of antibacterial materials. Specifically, it is used in the creation of antibacterial Cu or Zn-MOFs (Metal-Organic Frameworks) based on the 1,3,5-Tris-(styryl)benzene Tricarboxylate .

Methods of Application

The materials were synthesized by the solvothermal route and fully characterized . The antibacterial activity of these MOFs was investigated against Staphylococcus epidermidis and Escherichia coli via the agar diffusion method .

Results

The MOFs were active against both strains, exhibiting higher activity against Staphylococcus epidermidis . Thus, the potential of the developed MOFs as antibacterial agents was proved .

Application in Optoelectronic Devices

Scientific Field

Optoelectronics

Summary of Application

“1,3,5-Tris[4-(bromomethyl)phenyl]benzene” is used in the synthesis of covalent organic frameworks (COFs) for optoelectronic applications .

Methods of Application

The COFs are synthesized using a diverse range of linkage chemistries . The unique combination of reticular chemistry with the molecular control of intrinsic properties paves the way towards the design of new semiconducting materials for (opto-)electronic applications .

Results

Advanced understanding of optoelectronic processes in COFs has enabled their implementation in optoelectronic devices with promising potential for real-world applications .

Application in Synthesis of Triaza Cyclophane

Scientific Field

Organic Chemistry

Summary of Application

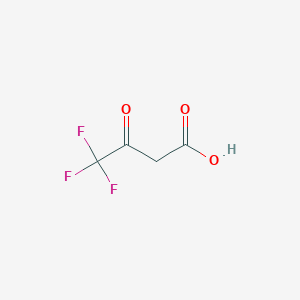

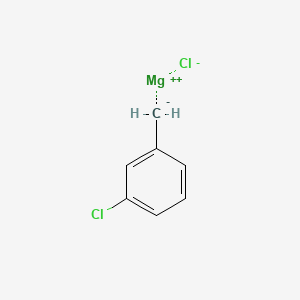

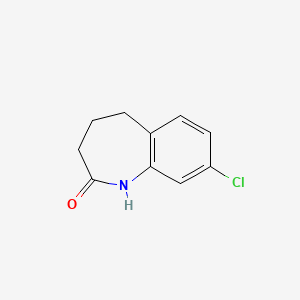

“1,3,5-Tris[4-(bromomethyl)phenyl]benzene” is used in the synthesis of trifluoroacetamide derivative triaza cyclophane .

Methods of Application

The synthesis involves the reaction of “1,3,5-Tris[4-(bromomethyl)phenyl]benzene” with other reagents to form the triaza cyclophane .

Results

The successful synthesis of triaza cyclophane demonstrates the utility of “1,3,5-Tris[4-(bromomethyl)phenyl]benzene” in complex organic synthesis .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3,5-tris[4-(bromomethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21Br3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSHYLJZYDPPHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC(=CC(=C2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494683 | |

| Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tris[4-(bromomethyl)phenyl]benzene | |

CAS RN |

42837-44-5 | |

| Record name | 1,3,5-tris[4-(bromomethyl)phenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)

![[[[3-(methylsulfinyl)-3-(methylthio)cyclobutyl]oxy]methyl]Benzene](/img/structure/B1600647.png)

![[4-(4-Chlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1600648.png)